molecular formula C20H24N2O3S B11340846 1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B11340846
M. Wt: 372.5 g/mol
InChI Key: VAACGOGIPXWYJR-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are typically conducted in batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methanesulfonyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-PHENYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methanesulfonyl and carboxamide groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-16-7-5-6-8-18(16)15-26(24,25)22-13-11-17(12-14-22)20(23)21-19-9-3-2-4-10-19/h2-10,17H,11-15H2,1H3,(H,21,23)

InChI Key

VAACGOGIPXWYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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